2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol
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Overview
Description
Scientific Research Applications
Ethanol as a Renewable Energy Source
Renewable Energy and Hydrogen Production
Bio-ethanol, a form of ethanol produced from biomass, is a key renewable energy carrier, primarily derived from biomass fermentation. Its reforming offers a promising method for hydrogen production, highlighting the role of catalysts and operating conditions in optimizing output. Studies on ethanol steam reforming using catalysts like Rh and Ni point to the importance of catalyst support and preparation methods in enhancing hydrogen production efficiency (Ni, Leung, & Leung, 2007).
Environmental Impacts and Sustainability
Sustainability and Environmental Impact
The environmental impacts and sustainability of ethanol as a transportation fuel have been extensively reviewed, focusing on net energy, greenhouse gas emissions, and a comprehensive range of environmental impacts. Despite varied findings, there is a general consensus on the potential benefits of ethanol, particularly when produced from sugar crops in tropical regions or through the hydrolysis and fermentation of lignocellulosic residues. The technology used in processing and the management of agricultural practices play critical roles in determining the environmental footprint of ethanol production (Blottnitz & Curran, 2007).
Ethanol in Engine Performance and Emissions
Engine Performance and Emissions
Research has also explored ethanol's effects on engine performance and emissions, particularly when blended with diesel. Ethanol-diesel blends have been scrutinized for their potential to improve blend properties like stability, viscosity, and lubricity, and their impacts on engine performance, durability, and emissions. The formulation of additives to correct key properties and maintain blend stability is highlighted as crucial for fuel compatibility with engines, underscoring ethanol's role in enhancing renewable fuel options (Hansen, Zhang, & Lyne, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-3-1-2-6-4-5-14-8(6)7/h1-5,9,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJDSSFVBWSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(C(F)(F)F)O)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676459 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263280-39-2 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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